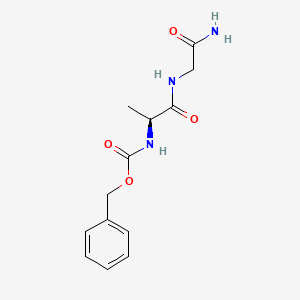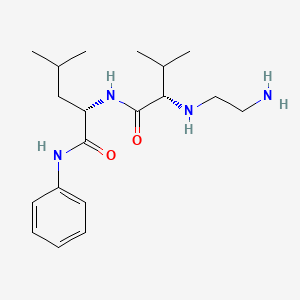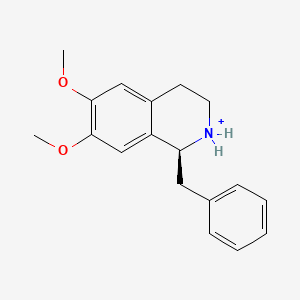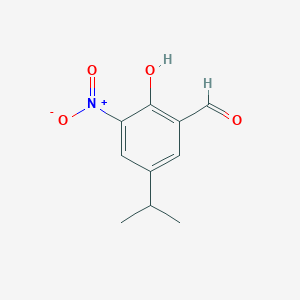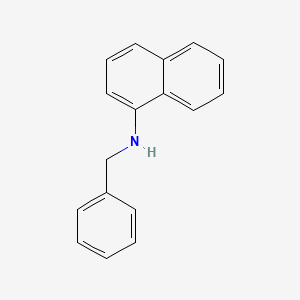
N-benzylnaphthalen-1-amine
Overview
Description
N-benzylnaphthalen-1-amine is an organic compound that belongs to the class of aromatic amines It is composed of a benzyl group attached to a 1-naphthylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: N-benzylnaphthalen-1-amine can be synthesized through several methods. One common approach involves the reaction of 1-naphthylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various hydrogenated products.
Substitution: this compound can participate in electrophilic substitution reactions, where the aromatic ring is substituted with different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Ferric chloride, chromic acid.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation Products: Quinones, hydroxylated derivatives.
Reduction Products: Hydrogenated amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-benzylnaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzylnaphthalen-1-amine involves its interaction with various molecular targets. It can bind to enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Naphthylamine: An aromatic amine derived from naphthalene, used in dye production and as a chemical intermediate.
Benzylamine: A simpler amine with a benzyl group, used in organic synthesis and as a building block for pharmaceuticals.
Naphthalene: A polycyclic aromatic hydrocarbon, used as a precursor for various chemical compounds.
Uniqueness of N-benzylnaphthalen-1-amine: this compound is unique due to the presence of both benzyl and naphthylamine groups, which confer distinct chemical properties and reactivity. This dual functionality allows for diverse applications and makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C17H15N |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-benzylnaphthalen-1-amine |
InChI |
InChI=1S/C17H15N/c1-2-7-14(8-3-1)13-18-17-12-6-10-15-9-4-5-11-16(15)17/h1-12,18H,13H2 |
InChI Key |
RBHDHUYOZLKADU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
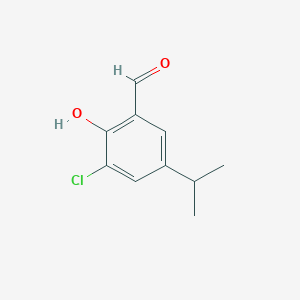


![{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B1639343.png)
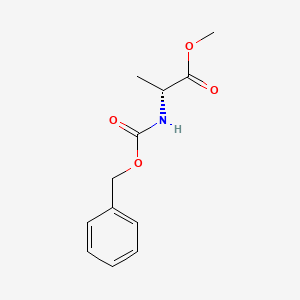
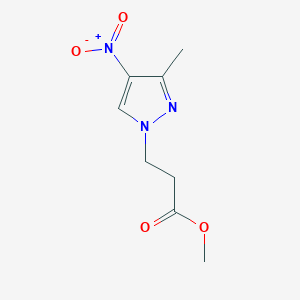
![7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1639353.png)
![N-[(3S)-1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl]-2-[(2-iodoacetyl)amino]acetamide](/img/structure/B1639356.png)
